molecular formula C11H12O3 B14233295 (4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde CAS No. 482580-68-7

(4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde

Cat. No.: B14233295
CAS No.: 482580-68-7
M. Wt: 192.21 g/mol
InChI Key: GMLHFLHLKZTHOP-VUWPPUDQSA-N
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Description

(4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde is an organic compound that belongs to the class of dioxanes. It is characterized by a dioxane ring with a phenyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde typically involves the reaction of a phenyl-substituted dioxane with an aldehyde precursor. One common method is the acid-catalyzed cyclization of a phenyl-substituted diol with formaldehyde. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (4S)-2-Phenyl-1,3-dioxane-4-carboxylic acid.

    Reduction: (4S)-2-Phenyl-1,3-dioxane-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-Phenyl-1,3-dioxane-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    (4S)-2-Phenyl-1,3-dioxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Phenyl-1,3-dioxane: Lacks the aldehyde functional group.

Uniqueness

(4S)-2-Phenyl-1,3-dioxane-4-carbaldehyde is unique due to the presence of both a dioxane ring and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

482580-68-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4S)-2-phenyl-1,3-dioxane-4-carbaldehyde

InChI

InChI=1S/C11H12O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11?/m0/s1

InChI Key

GMLHFLHLKZTHOP-VUWPPUDQSA-N

Isomeric SMILES

C1COC(O[C@@H]1C=O)C2=CC=CC=C2

Canonical SMILES

C1COC(OC1C=O)C2=CC=CC=C2

Origin of Product

United States

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